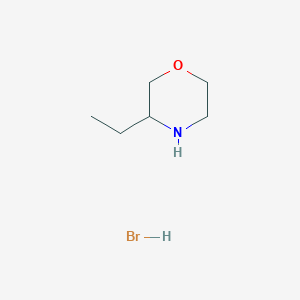

3-Ethylmorpholine hydrobromide

Overview

Description

3-Ethylmorpholine hydrobromide is a chemical compound with the linear formula C6H13NO.BrH . It has a molecular weight of 196.09 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of morpholines, which includes 3-Ethylmorpholine hydrobromide, is a subject of much study due to their biological and pharmacological importance . An overview of the main approaches toward morpholine synthesis or functionalization is presented in a review .Molecular Structure Analysis

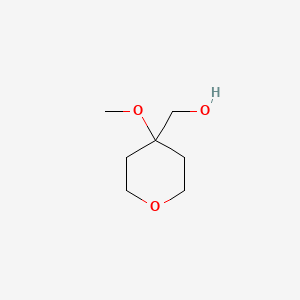

The molecular structure of 3-Ethylmorpholine hydrobromide is represented by the Inchi Code: 1S/C6H13NO.BrH/c1-2-6-5-8-4-3-7-6;/h6-7H,2-5H2,1H3;1H .Chemical Reactions Analysis

Morpholine, a related compound, is known to be involved in various chemical reactions. For instance, morpholine in dimethylformamide (DMF) (50%–60%) efficiently removes Fmoc in SPPS, minimizes the formation of diketopiperazine, and almost avoids the aspartimide formation .Physical And Chemical Properties Analysis

3-Ethylmorpholine hydrobromide is a solid substance at room temperature . It has a molecular weight of 196.09 and its linear formula is C6H13NO.BrH .Scientific Research Applications

Energetic Effects and Thermochemical Studies

- Energetic Effects of Alkyl Groups : A study by Freitas et al. (2017) focused on the thermochemical properties of N-methylmorpholine and N-ethylmorpholine, closely related to 3-ethylmorpholine hydrobromide. This research evaluated the energetic effects of substituting hydrogen with an alkyl group in the morpholine structure, using calorimetric techniques and computational calculations to determine enthalpies of formation (Freitas, Silva, Paiva, & da Silva, 2017).

Biomedical and Drug Delivery Applications

- Intracellular Delivery Mediated by Ethosomal Carrier : Touitou et al. (2001) explored the efficiency of transcellular delivery of various molecules using ethosomes, which are phospholipid vesicular carriers containing ethanol. Their work demonstrated enhanced delivery of molecules, potentially including compounds like 3-ethylmorpholine hydrobromide, into cells and skin, highlighting its applications in biomedical areas such as drug delivery (Touitou, Godin, Dayan, Weiss, Piliponsky, & Levi-Schaffer, 2001).

Neuropharmacological Research

- Synthesis and Dopaminergic Profile of Morpholine Derivatives : Research by Andujar et al. (2008) on N-aralkyl substituted 2-aminoindans, which are structurally related to 3-ethylmorpholine hydrobromide, assessed their dopaminergic action profile. The study synthesized specific compounds planned as dopamine ligands and evaluated their effects on dopaminergic-induced behavior and renal action, contributing to the field of neuropharmacology (Andujar et al., 2008).

Chemical Engineering and Environmental Applications

- Absorption and Spectral Properties in Gas Separation : A study by Zhao et al. (2018) investigated the use of carboxylate protic ionic liquids, including N-ethylmorpholine derivatives, for the absorption of H2S gas. This research is significant for its application in gas separation technologies, offering insights into the properties and mechanisms involved in the process (Zhao, Li, Feng, Hu, & Wu, 2018).

Safety and Hazards

Future Directions

Morpholine, a related compound, is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules . This is mainly due to its contribution to a plethora of biological activities as well as to an improved pharmacokinetic profile of such bioactive molecules . Therefore, the study and application of 3-Ethylmorpholine hydrobromide could potentially follow a similar path.

properties

IUPAC Name |

3-ethylmorpholine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.BrH/c1-2-6-5-8-4-3-7-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBKJRRBXYPWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COCCN1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylmorpholine hydrobromide | |

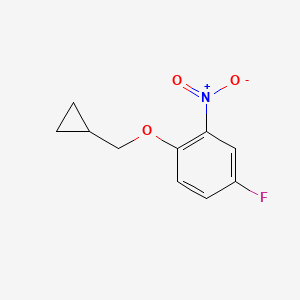

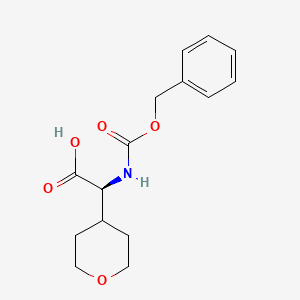

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1376286.png)